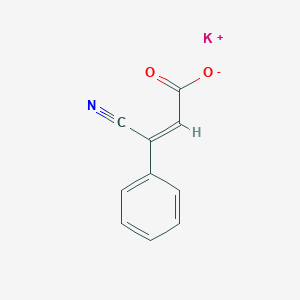formate) CAS No. 3994-24-9](/img/structure/B7787603.png)
(E)-(ethyl [2-(4-chlorophenyl)hydrazin-1-ylidene](cyano)formate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-(ethyl 2-(4-chlorophenyl)hydrazin-1-ylideneformate) is an organic compound that features a hydrazone functional group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the 4-chlorophenyl group and the cyanoformate moiety contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(ethyl 2-(4-chlorophenyl)hydrazin-1-ylideneformate) typically involves the condensation of ethyl cyanoformate with 4-chlorophenylhydrazine. The reaction is carried out under mild conditions, often in the presence of a catalytic amount of acid or base to facilitate the formation of the hydrazone linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of (E)-(ethyl 2-(4-chlorophenyl)hydrazin-1-ylideneformate) can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
化学反应分析
Types of Reactions
(E)-(ethyl 2-(4-chlorophenyl)hydrazin-1-ylideneformate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted phenylhydrazones.
科学研究应用
(E)-(ethyl 2-(4-chlorophenyl)hydrazin-1-ylideneformate) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (E)-(ethyl 2-(4-chlorophenyl)hydrazin-1-ylideneformate) involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
(E)-(ethyl 2-(4-bromophenyl)hydrazin-1-ylideneformate): Similar structure but with a bromine atom instead of chlorine.
(E)-(ethyl 2-(4-fluorophenyl)hydrazin-1-ylideneformate): Contains a fluorine atom in place of chlorine.
(E)-(ethyl 2-(4-methylphenyl)hydrazin-1-ylideneformate): Features a methyl group instead of chlorine.
Uniqueness
The presence of the 4-chlorophenyl group in (E)-(ethyl 2-(4-chlorophenyl)hydrazin-1-ylideneformate) imparts unique electronic and steric properties that influence its reactivity and biological activity. Compared to its analogs with different substituents, the chlorine atom can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in certain applications.
属性
CAS 编号 |
3994-24-9 |
|---|---|
分子式 |
C11H10ClN3O2 |
分子量 |
251.67 g/mol |
IUPAC 名称 |
ethyl 2-[(4-chlorophenyl)hydrazinylidene]-2-cyanoacetate |
InChI |
InChI=1S/C11H10ClN3O2/c1-2-17-11(16)10(7-13)15-14-9-5-3-8(12)4-6-9/h3-6,14H,2H2,1H3 |
InChI 键 |
PQDRRQIRVTVLBS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)C#N |
手性 SMILES |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)Cl)/C#N |
规范 SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl N-[(2Z)-3-oxo-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]butanoyl]carbamate](/img/structure/B7787525.png)
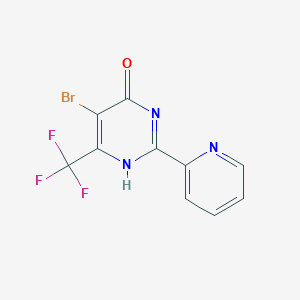
![3-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B7787548.png)
![5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-1,2,4-triazole-3-thiol](/img/structure/B7787552.png)
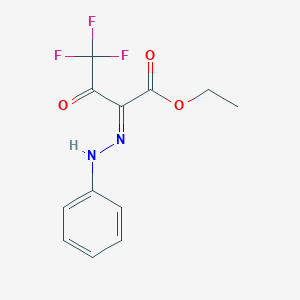
![11,13-dimethyl-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B7787578.png)
![4-benzylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B7787580.png)
![4-ethylsulfanyl-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B7787581.png)
![3-[3-(dimethylamino)prop-2-enoyl]benzonitrile](/img/structure/B7787582.png)
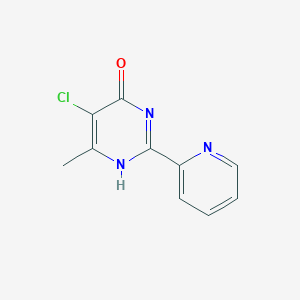
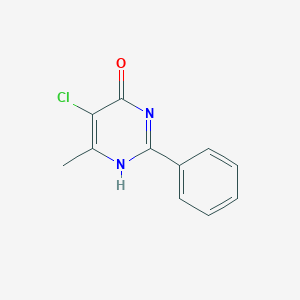
![1-{N'-[amino(pyridin-2-yl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B7787591.png)
![4-chloro-N-[[(4-chlorophenyl)methoxyamino]methylideneamino]benzamide](/img/structure/B7787598.png)
